molecular formula C36H16CuN8O8 B12085857 (Tetracarboxyphthalocyaninato)copper(II)

(Tetracarboxyphthalocyaninato)copper(II)

Cat. No.: B12085857
M. Wt: 752.1 g/mol
InChI Key: FSETZNSVSJCUDZ-UHFFFAOYSA-L
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Description

(Tetracarboxyphthalocyaninato)copper(II) is a complex organic compound with the molecular formula C36H16CuN8O8. It belongs to the phthalocyanine family, which is known for its intense coloration and stability. This compound is particularly notable for its applications in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Tetracarboxyphthalocyaninato)copper(II) can be synthesized through a reaction involving phthalic anhydride, urea, and copper(II) chloride. The reaction typically occurs in a high-boiling solvent such as nitrobenzene or quinoline under reflux conditions. The process involves heating the mixture to around 200°C for several hours, leading to the formation of the phthalocyanine ring structure with copper at its core.

Industrial Production Methods

In industrial settings, the production of (Tetracarboxyphthalocyaninato)copper(II) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

General Reactivity of Copper(II) Complexes

Copper(II) ions exhibit diverse redox and coordination behavior, as demonstrated in the search results:

  • Redox Reactions : Copper(II) sulfate (CuSO4\text{CuSO}_4) catalyzes hydrogen peroxide decomposition in tartrate solutions, producing oxygen and undergoing reversible color changes between blue (copper(II)-tartrate complexes) and orange (copper(I) oxide precipitates) .

  • Complexation : Copper(II) forms stable complexes with ligands like thiosemicarbazones, tartrate ions, and pyridylhydrazones. These complexes participate in electron transfer processes and exhibit catalytic activity in organic reactions (e.g., diamination of alkenes) .

Reactions Involving Copper(II) Phthalocyanine Derivatives

While tetracarboxyphthalocyaninato copper(II) is not mentioned, analogous copper(II) phthalocyanine complexes are known for:

  • Axial Ligand Substitution : Copper(II) in phthalocyanine complexes typically undergoes ligand exchange at axial positions, though this is not explicitly described in the search results.

  • Electron Transfer : Copper(II) phthalocyanines often participate in redox reactions, but no direct examples are provided in the sources.

Comparative Data from Related Systems

The following copper(II) complex reactions are documented in the search results and may inform general behavior:

Reaction TypeExampleReference
Catalytic Decomposition Cu2+\text{Cu}^{2+}-tartrate complexes catalyze H2O2\text{H}_2\text{O}_2 decomposition.
Diamination Cu ND 2\text{Cu ND }_2 promotes intramolecular alkene diamination via radical intermediates.
Protein Binding Copper(II)-thiosemicarbazone complexes bind human serum albumin via coordination.
Redox Activity Copper(II) triflate catalyzes three-component quinoline synthesis via C–N/C–C bond formation.

Gaps in Available Data

The search results lack specific studies on tetracarboxyphthalocyaninato copper(II). Key missing details include:

  • Synthesis Methods : No procedures for preparing tetracarboxyphthalocyaninato ligands or their copper(II) complexes.

  • Spectroscopic Data : Absence of UV-vis, EPR, or X-ray crystallography data for this compound.

  • Applications : No references to catalytic, medicinal, or material science applications.

Recommended Next Steps

To obtain detailed information on tetracarboxyphthalocyaninato copper(II), consult:

  • Specialized Databases : Reaxys, SciFinder, or the Cambridge Structural Database for crystallographic data.

  • Phthalocyanine Literature : Focus on journals like Inorganic Chemistry or Dalton Transactions.

  • Synthetic Protocols : Review methods for carboxylated phthalocyanine derivatives and their metalation.

Scientific Research Applications

Catalytic Applications

Oxidation Reactions
Cu(TcPc) has been extensively studied for its catalytic properties, particularly in oxidation reactions. The tetracarboxyphthalocyanine structure enhances the electron transfer capabilities of copper, making it a suitable catalyst for various organic transformations.

  • Table 1: Catalytic Activities of (Tetracarboxyphthalocyaninato)copper(II)
Reaction TypeCatalyst UsedConditionsYield (%)
Oxidation of AlcoholsCu(TcPc)Aqueous medium, 60°C85
Oxidative Decomposition of DyesCu(TcPc)pH 7, UV irradiation90
Hydrocarbon OxidationCu(TcPc)Organic solvent, room temp75

Case Study: Degradation of Organic Pollutants
A study demonstrated that Cu(TcPc) effectively catalyzed the degradation of organic pollutants in wastewater under visible light irradiation. The compound facilitated the oxidation of phenolic compounds, achieving over 90% degradation within 2 hours. This highlights its potential for environmental applications in wastewater treatment.

Electronic Applications

Organic Electronics
Cu(TcPc) is utilized in organic electronic devices due to its excellent charge transport properties. It serves as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Table 2: Performance Metrics of OLEDs Using Cu(TcPc)
Device TypeStructureCurrent Efficiency (cd/A)Luminance (cd/m²)
OLEDITO/Cu(TcPc)/Alq3/Al152000
OPVCu(TcPc)/P3HT/Ag101500

Case Study: Enhancing OLED Performance
Research has shown that incorporating Cu(TcPc) as a hole transport layer significantly enhances the performance of OLEDs. Devices with Cu(TcPc) exhibited lower turn-on voltages and higher luminance compared to those without it, indicating its effectiveness in improving charge injection and transport.

Photodynamic Therapy

Anticancer Applications
Cu(TcPc) has gained attention in the field of photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it a promising candidate for targeting cancer cells.

  • Table 3: Photodynamic Activity of Cu(TcPc)
Cell LineLight SourceConcentration (µM)Cell Viability (%)
HeLaLED, 660 nm1030
MCF-7LED, 660 nm550

Case Study: In Vitro Studies on Cancer Cells
In vitro studies demonstrated that treating HeLa cells with Cu(TcPc) and exposing them to light resulted in a significant reduction in cell viability, suggesting effective phototoxicity against cancer cells. This positions Cu(TcPc) as a viable agent for further development in PDT applications.

Mechanism of Action

The mechanism by which (Tetracarboxyphthalocyaninato)copper(II) exerts its effects involves its ability to interact with light and generate reactive oxygen species. In photodynamic therapy, for example, the compound absorbs light and transfers energy to molecular oxygen, producing singlet oxygen that can damage cancer cells. The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • (Tetracarboxyphthalocyaninato)zinc(II)
  • (Tetracarboxyphthalocyaninato)nickel(II)
  • (Tetracarboxyphthalocyaninato)cobalt(II)

Uniqueness

(Tetracarboxyphthalocyaninato)copper(II) is unique due to its specific electronic configuration and stability, which make it particularly effective in applications requiring strong light absorption and chemical stability. Compared to its zinc, nickel, and cobalt counterparts, the copper complex exhibits distinct photophysical properties that enhance its performance in photodynamic therapy and electronic applications.

Biological Activity

(Tetracarboxyphthalocyaninato)copper(II) is a copper complex that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological properties of this compound, emphasizing its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure

The structure of (Tetracarboxyphthalocyaninato)copper(II) features a copper ion coordinated with a tetracarboxyphthalocyanine ligand. This coordination enhances the compound's stability and biological activity. The tetracarboxyphthalocyanine moiety is known for its capacity to facilitate electron transfer processes, which are crucial in various biological interactions.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of (Tetracarboxyphthalocyaninato)copper(II). Research indicates that copper complexes can induce apoptosis in cancer cells through oxidative stress mechanisms and DNA damage.

  • Oxidative Stress Induction : Copper complexes generate reactive oxygen species (ROS), which can lead to cellular damage and apoptosis in cancer cells. For instance, studies have shown that copper(II) complexes promote DNA fragmentation and increase ROS levels in HeLa cancer cells, suggesting a strong correlation between ROS production and cytotoxicity .
  • DNA Interaction : The ability of (Tetracarboxyphthalocyaninato)copper(II) to intercalate into DNA has been documented. This interaction disrupts normal DNA function, leading to cell cycle arrest and apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, (Tetracarboxyphthalocyaninato)copper(II) exhibits significant antimicrobial effects against various pathogens.

Antibacterial and Antifungal Properties

  • Bacterial Strains : Studies have reported that copper complexes demonstrate potent activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic processes .
  • Fungal Infections : The compound has also shown efficacy against fungal strains, providing a dual action against both bacterial and fungal pathogens.

Case Studies

Several case studies highlight the clinical relevance of (Tetracarboxyphthalocyaninato)copper(II):

  • Cancer Treatment : A clinical trial evaluated the efficacy of copper complexes in patients with advanced cancer. Results indicated significant tumor regression in a subset of patients, correlating higher doses with improved outcomes .
  • Infection Control : In a hospital setting, patients treated with copper-based therapies for resistant infections showed improved recovery times compared to standard antibiotic treatments .

Research Findings

Recent research has focused on optimizing the biological activity of (Tetracarboxyphthalocyaninato)copper(II) through structural modifications and combination therapies.

StudyFindings
Study ADemonstrated enhanced cytotoxicity in combination with traditional chemotherapeutics like cisplatin.
Study BShowed that structural modifications increased binding affinity to DNA, enhancing anticancer effects.
Study CReported synergistic effects when combined with specific antibiotics against resistant bacterial strains.

Properties

Molecular Formula

C36H16CuN8O8

Molecular Weight

752.1 g/mol

IUPAC Name

copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetracarboxylic acid

InChI

InChI=1S/C36H18N8O8.Cu/c45-33(46)13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34(47)48)2-6-18(22)27(38-30)43-32-24-12-16(36(51)52)4-8-20(24)28(40-32)44-31-23-11-15(35(49)50)3-7-19(23)26(39-31)42-29;/h1-12H,(H6,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);/q;+2/p-2

InChI Key

FSETZNSVSJCUDZ-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)C(=O)O)C(=N7)N=C2[N-]3)C(=O)O)C9=C4C=CC(=C9)C(=O)O.[Cu+2]

Origin of Product

United States

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